molecular formula C18H15NO5S B455596 METHYL 4,5-DIMETHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 4,5-DIMETHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B455596
M. Wt: 357.4g/mol
InChI Key: XRVJBTZMWVLCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of a thiophene ring and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromene moiety, which can be synthesized via the cyclization of salicylaldehyde derivatives with ethyl acetoacetate under acidic conditions . The thiophene ring can be introduced through a subsequent reaction involving the condensation of the chromene derivative with a thiophene precursor, such as 2-acetylthiophene, in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromene moiety can interact with proteins through hydrogen bonding and π-π stacking interactions, while the thiophene ring can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate is unique due to the combination of the chromene and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound for research and development .

Properties

Molecular Formula

C18H15NO5S

Molecular Weight

357.4g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H15NO5S/c1-9-10(2)25-16(14(9)18(22)23-3)19-15(20)12-8-11-6-4-5-7-13(11)24-17(12)21/h4-8H,1-3H3,(H,19,20)

InChI Key

XRVJBTZMWVLCKC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O)C

Origin of Product

United States

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